2,5-Anhydro-D-mannitol Tetraacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

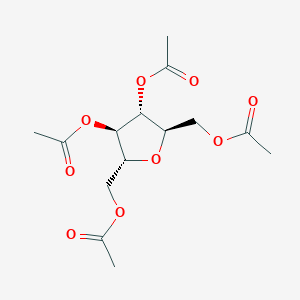

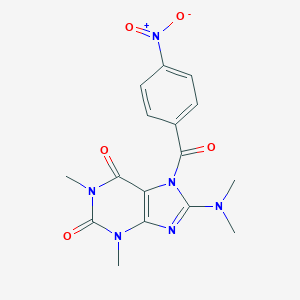

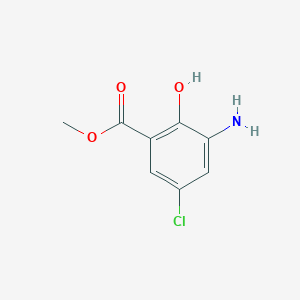

2,5-Anhydro-D-mannitol Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₀O₉ and its molecular weight is 332.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur le vieillissement

Le composé a été validé comme un composé anti-âge dans la recherche en gérontologie . Il a été utilisé dans des méthodes de criblage à haut débit pour identifier de nouveaux composés qui prolongent la durée de vie des cellules humaines .

Études sur la longévité

Dans les études sur la longévité, 2,5-Anhydro-D-mannitol Tetraacetate a été identifié comme l’un des composés qui peuvent prolonger la longévité cellulaire des cellules humaines .

Métabolisme énergétique

Le composé est un analogue antimetabolique du fructose qui peut augmenter l’apport alimentaire chez les rats en inhibant la néoglucogenèse et la glycogénolyse dans le foie .

Épuisement de l’ATP

Il est phosphorylé dans le foie, ce qui diminue l’ATP disponible et signale le comportement alimentaire chez les rats par un mécanisme du nerf vague .

Modification du potentiel membranaire

Le composé s’est révélé modifier le potentiel membranaire des cellules hépatiques (V (m)) in situ et dans des tranches de foie superfusées .

Applications pharmaceutiques

Le cadre moléculaire distinctif du composé permet une administration thérapeutique guidée par la précision, ce qui en fait une pierre angulaire dans les concoctions pharmaceutiques pionnières qui contrecarrent les invasions virales et atténuent les affections auto-immunes .

Analyse Biochimique

Biochemical Properties

2,5-Anhydro-D-mannitol Tetraacetate plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including phosphofructokinase-1 and fructose-1,6-bisphosphatase. These interactions are crucial as they influence the regulation of glycolysis and gluconeogenesis. For instance, this compound is phosphorylated by fructokinase, forming 2,5-anhydromannitol-1-phosphate and 2,5-anhydromannitol-1,6-bisphosphate, which subsequently affect the activity of phosphofructokinase-1 .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound inhibits gluconeogenesis from lactate and pyruvate, leading to changes in cellular metabolism . Additionally, it has been reported to extend the chronological lifespan of yeast cells by inhibiting gluconeogenesis and promoting glycolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to phosphorylated metabolites, which then interact with key enzymes in carbohydrate metabolism. These interactions include the inhibition of fructose-1,6-bisphosphatase and the activation of phosphofructokinase-1. The compound’s ability to form bisphosphate derivatives allows it to regulate the activity of these enzymes, thereby influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound in hepatocytes leads to sustained inhibition of gluconeogenesis and alterations in energy metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits gluconeogenesis without causing significant adverse effects. At higher doses, it can lead to toxic effects, including liver damage and metabolic disturbances . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as fructokinase and phosphofructokinase-1, influencing the flux of metabolites through glycolysis and gluconeogenesis. The compound’s ability to inhibit fructose-1,6-bisphosphatase further underscores its role in regulating these pathways .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution within tissues is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by this localization, as it interacts with enzymes and other biomolecules within these compartments. The compound’s targeting signals and post-translational modifications play a crucial role in directing it to these specific sites .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVQZSOYVOEEPQ-AAVRWANBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514365 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65729-88-6 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

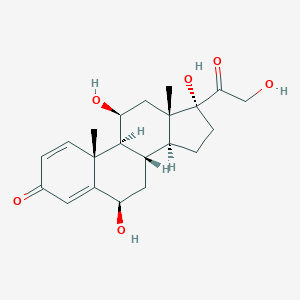

![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)

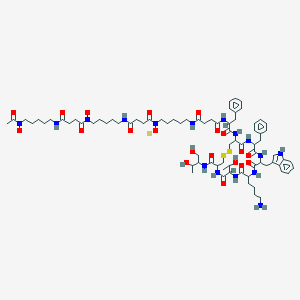

![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)